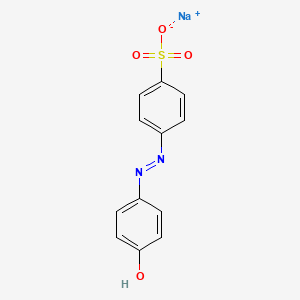
4-Hydroxyazobenzene-4'-sulfonic Acid Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxyazobenzene-4’-sulfonic Acid Sodium Salt is an organic compound with the molecular formula C12H9N2NaO4S. It is a derivative of azobenzene, characterized by the presence of a hydroxyl group and a sulfonic acid group, which is neutralized by a sodium ion. This compound is known for its vibrant color and is commonly used in dye and pigment industries.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyazobenzene-4’-sulfonic Acid Sodium Salt typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with phenol. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving recrystallization from ethanol to purify the final product .
化学反应分析
Types of Reactions
4-Hydroxyazobenzene-4’-sulfonic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonic acid group can participate in substitution reactions, often leading to the formation of different sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminobenzene derivatives.
Substitution: Various sulfonate esters depending on the substituent introduced.
科学研究应用
4-Hydroxyazobenzene-4’-sulfonic Acid Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Industry: Widely used in the production of dyes and pigments, particularly in textile and paper industries.
作用机制
The mechanism of action of 4-Hydroxyazobenzene-4’-sulfonic Acid Sodium Salt involves its ability to undergo reversible redox reactions. The compound can act as an electron donor or acceptor, making it useful in various redox processes. In biological systems, it can interact with enzymes and proteins, influencing their activity and function. The sulfonic acid group enhances its solubility in water, facilitating its use in aqueous environments .
相似化合物的比较
Similar Compounds
4-Hydroxybenzenesulfonic Acid Sodium Salt: Similar in structure but lacks the azo group.
4-Aminobenzenesulfonic Acid: Precursor in the synthesis of 4-Hydroxyazobenzene-4’-sulfonic Acid Sodium Salt.
4,4’-Diamino-2,2’-stilbenedisulfonic Acid: Another sulfonated aromatic compound used in dye production.
Uniqueness
4-Hydroxyazobenzene-4’-sulfonic Acid Sodium Salt is unique due to its azo group, which imparts distinct chemical properties and vibrant color. This makes it particularly valuable in dye and pigment industries, as well as in various scientific applications where colorimetric properties are essential .
属性
CAS 编号 |
2623-36-1 |
|---|---|
分子式 |
C12H10N2NaO4S |
分子量 |
301.28 g/mol |
IUPAC 名称 |
sodium;4-[(4-hydroxyphenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C12H10N2O4S.Na/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)19(16,17)18;/h1-8,15H,(H,16,17,18); |
InChI 键 |
HFGPHGULHMOKLJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])O.[Na+] |
规范 SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O.[Na] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of the DOBAA monomer in the fluorinated copolymer gel affect the uptake and release of 4-Hydroxyazobenzene-4'-sulfonic acid sodium salt compared to the NAT homopolymer gel?
A1: Research indicates that the fluorinated copolymer gel containing both DOBAA and NAT monomers [RF-(DOBAA)x-(NAT)y-RF] exhibits a lower uptake and release ratio for this compound compared to the fluorinated NAT homopolymer gel [RF-(NAT)n-RF] []. This suggests that the incorporation of the DOBAA monomer influences the gel's interaction with the compound, potentially due to differences in hydrophobicity and hydrogen bonding capabilities within the gel matrix.
Q2: What characteristics of the fluorinated copolymer gel allow it to potentially serve as a controlled release system for hydrophilic compounds like this compound?
A2: The fluorinated copolymer gel's ability to form gels in various solvents under non-crosslinked conditions, attributed to the synergistic interaction of fluoroalkyl segment aggregation and intermolecular hydrogen bonding between triol segments, makes it a promising candidate for controlled release applications []. This unique characteristic, combined with its demonstrated ability to uptake and release hydrophilic compounds, suggests its potential use in controlled delivery systems for substances like this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















